
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is a chemical compound with a complex structure that includes a benzazasilinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide typically involves multiple steps. One common method includes the reaction of a benzazasilinium precursor with ethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous solution.
Major Products
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced benzazasilinium derivatives.
Substitution: Formation of substituted benzazasilinium compounds.
Scientific Research Applications
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydro-3-(2-methoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide
- 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium bromide
Uniqueness
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is unique due to its specific ethoxy-oxoethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
200064-95-5 |
|---|---|
Molecular Formula |
C15H24INO2Si |
Molecular Weight |
405.35 g/mol |
IUPAC Name |
ethyl 2-(1,1,3-trimethyl-2,4-dihydro-3,1-benzazasilin-3-ium-3-yl)acetate;iodide |
InChI |
InChI=1S/C15H24NO2Si.HI/c1-5-18-15(17)11-16(2)10-13-8-6-7-9-14(13)19(3,4)12-16;/h6-9H,5,10-12H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
IQGXVZFDBDJCOQ-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C[N+]1(CC2=CC=CC=C2[Si](C1)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


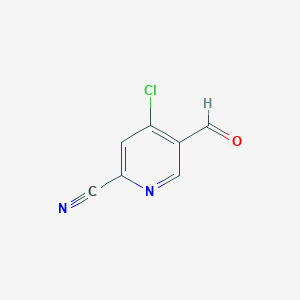
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)

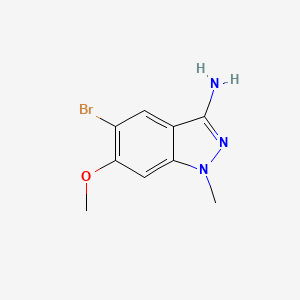
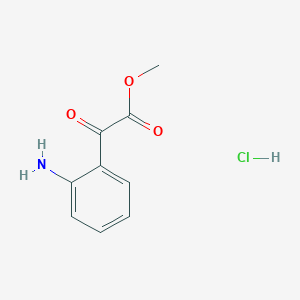
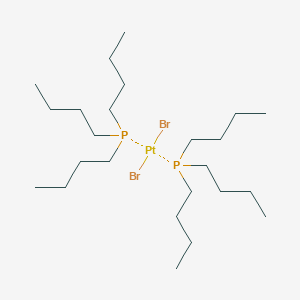

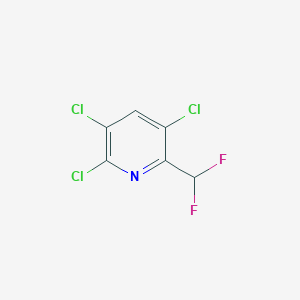
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
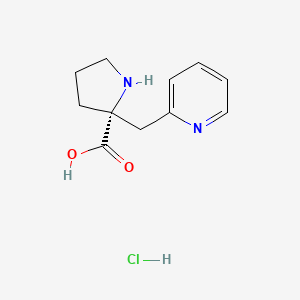
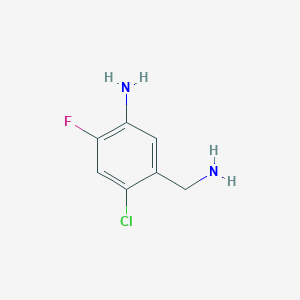
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
